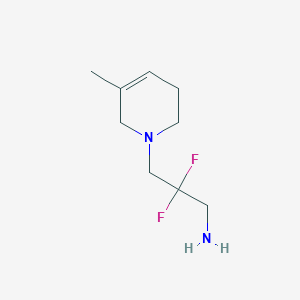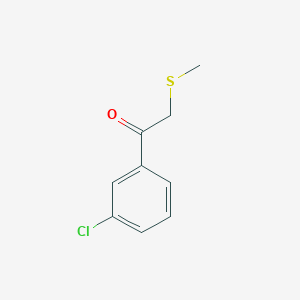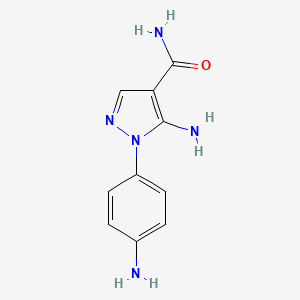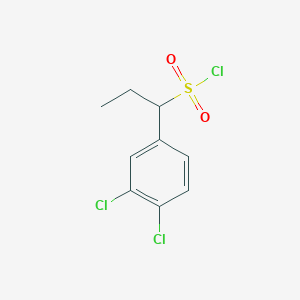
1-(3,4-Dichlorophenyl)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H9Cl3O2S and a molecular weight of 287.59 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dichlorophenyl)propane-1-sulfonyl chloride typically involves the reaction of 3,4-dichlorobenzene with propane-1-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1-(3,4-Dichlorophenyl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)propane-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)propane-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form covalent bonds, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dichlorophenyl)propane-1-sulfonyl chloride can be compared with other similar compounds such as:
- 1-(3,4-Dichlorophenyl)propane-1-sulfonyl fluoride
- 1-(3,4-Dichlorophenyl)propane-1-sulfonyl bromide
- 1-(3,4-Dichlorophenyl)propane-1-sulfonyl iodide
These compounds share similar chemical structures but differ in their reactivity and applications. The chloride derivative is unique due to its specific reactivity and the types of reactions it can undergo .
Eigenschaften
Molekularformel |
C9H9Cl3O2S |
|---|---|
Molekulargewicht |
287.6 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9Cl3O2S/c1-2-9(15(12,13)14)6-3-4-7(10)8(11)5-6/h3-5,9H,2H2,1H3 |
InChI-Schlüssel |
IZVBJNORFHEJET-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)
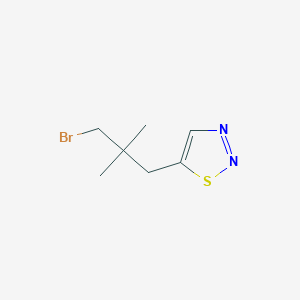
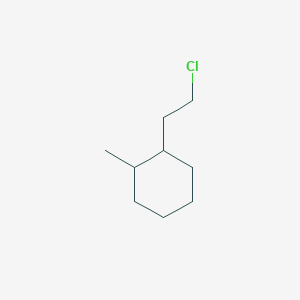
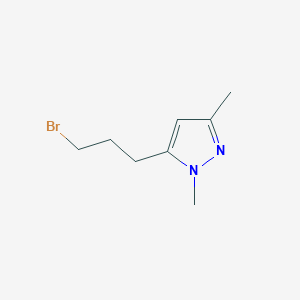
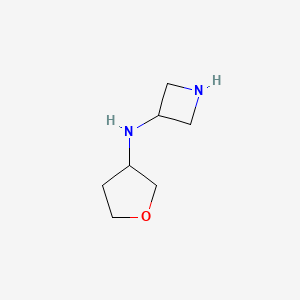

![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)

![tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13181004.png)
![2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13181007.png)
